5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol , often referred to as PBTTT , is a semiconducting polymer with intriguing electronic properties. It serves as a model system for highly ordered semicrystalline semiconducting polymers. PBTTT exhibits two distinct thin film morphologies: the terrace-phase (high charge carrier mobility) and the ribbon-phase (poorer properties). The choice between these phases depends on the thermal annealing temperature, which influences the structural configuration of liquid PBTTT chains before crystallization .
Synthesis Analysis
The synthesis of PBTTT involves intricate steps, including the functionalization of thiophene rings and the introduction of the trifluoromethyl group. Detailed synthetic routes and reaction mechanisms are documented in relevant literature .
Molecular Structure Analysis
PBTTT’s molecular structure consists of fused thiophene and pyridine rings, with a trifluoromethyl group attached. The thiol group at the 3-position of the triazole ring contributes to its unique properties. The arrangement of these components significantly impacts its crystalline behavior and electronic performance .
Chemical Reactions Analysis
PBTTT undergoes complex crystallization kinetics, distinct from commodity polymers. A preexisting smectic order enhances crystal nucleation rate during phase transformation. The crystallization process is crucial for optimizing its electronic properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Applications
1,2,4-triazoles and their derivatives have been widely investigated for their antimicrobial activities. For example, Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, demonstrating significant antimicrobial activity across various compounds. This indicates the potential of such structures in developing antimicrobial agents (Bayrak et al., 2009).
Anti-inflammatory Applications
The anti-inflammatory potential of triazole derivatives has also been explored. A study by Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, finding several compounds with good anti-inflammatory activity. This suggests triazole derivatives as promising scaffolds for anti-inflammatory drug development (Toma et al., 2017).
Synthesis and Characterization
Research has also focused on the synthesis techniques and characterization of triazole derivatives. Ashry et al. (2006) described the synthesis and alkylation of a triazole-thiol compound under various conditions, contributing to the understanding of the chemical behavior and potential functionalization of such molecules (Ashry et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as benzo[4,5]thieno[2,3-b]pyridine derivatives, have been developed as electron deficient moieties for high triplet energy materials . These materials are used as host materials for green and blue phosphorescent organic light-emitting diodes .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets by acting as an electron deficient moiety, contributing to high triplet energy materials .
Biochemical Pathways
Similar compounds have been shown to affect the crystallization processes of semiconducting polymers . This can lead to changes in the electronic properties of these polymers, as they are linked to their solid-state microstructure .
Pharmacokinetics
The physical properties of the compound, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .
Result of Action
Similar compounds have been shown to affect the electronic properties of semiconducting polymers by influencing their crystallization processes .
Action Environment
The crystallization kinetics of similar compounds have been shown to be influenced by temperature .
Properties
IUPAC Name |
5-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4S3/c15-14(16,17)6-4-8-10(18-5-6)9(7-2-1-3-23-7)11(24-8)12-19-13(22)21-20-12/h1-5H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJCTCGHBVMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC(=S)NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113374 | |
Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478066-08-9 | |
Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478066-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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